molecular formula C24H33N3O6S B12645544 CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester CAS No. 1402612-59-2

CarbaMic acid, N-[5-[[(2-nitrophenyl)sulfonyl](2-phenylethyl)aMino]pentyl]-, 1,1-diMethylethyl ester

Cat. No.: B12645544
CAS No.: 1402612-59-2
M. Wt: 491.6 g/mol
InChI Key: YMSSEXNCRPGJMG-UHFFFAOYSA-N
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Description

IUPAC Nomenclature Analysis of N-[5-[(2-Nitrophenyl)SulfonylAmino]Pentyl] Carbamic Acid tert-Butyl Ester

The IUPAC name of this compound reflects its structural hierarchy, beginning with the principal functional group (carbamic acid ester) and proceeding through substituent prioritization. The parent structure is carbamic acid , a derivative of ammonia where one hydrogen is replaced by a carbonyloxy group ($$ \text{NH}_2\text{COOH} $$). The esterification of the carboxylic acid moiety with tert-butanol yields the tert-butyl carbamate group, which serves as the core framework.

The nitrogen atom of the carbamate is substituted with a pentyl chain ($$-\text{C}5\text{H}{10}-$$), which itself bears two distinct substituents:

  • A 2-nitrophenylsulfonyl (nosyl) group attached via a sulfonamide linkage.
  • A 2-phenylethyl group connected through an amino group.

Following IUPAC priority rules, the numbering begins at the carbamate nitrogen. The pentyl chain is designated as the principal chain due to its longer carbon backbone compared to the phenylethyl substituent. The nosyl group, a sulfonamide derivative of 2-nitrobenzenesulfonic acid, is named as a substituent using the prefix "[(2-nitrophenyl)sulfonyl]amino". The complete name adheres to the format:
tert-butyl (root) + carbamate (principal functional group) + N-[5-[(2-nitrophenyl)sulfonylamino]pentyl] (substituent hierarchy).

Table 1: IUPAC Name Breakdown

Component Structural Element IUPAC Rule Applied
tert-butyl $$ (\text{CH}3)3\text{C}- $$ Ester alkyl group nomenclature
carbamate $$ \text{NHCOO}^- $$ Carboxylic acid derivative
N-pentyl $$ -\text{C}5\text{H}{10}- $$ Longest carbon chain priority
2-nitrophenylsulfonyl $$ \text{NO}2\text{C}6\text{H}4\text{SO}2- $$ Sulfonamide substituent
2-phenylethyl $$ \text{C}6\text{H}5\text{CH}2\text{CH}2- $$ Alkyl-aromatic substituent

Comparative Structural Features of Nosyl-Protected Amine Derivatives

Nosyl (2-nitrobenzenesulfonyl) groups are widely employed in organic synthesis for temporary amine protection due to their dual electronic and steric effects. Compared to other sulfonamide-protecting groups like tosyl (4-methylbenzenesulfonyl) or brosyl (4-bromobenzenesulfonyl), the nosyl group exhibits distinct structural attributes:

  • Electron-Withdrawing Nature : The ortho-nitro group intensifies the sulfonyl group's electron-withdrawing capacity, stabilizing the sulfonamide linkage against nucleophilic attack.
  • Steric Hindrance : The nitro group at the ortho position creates steric encumbrance, limiting rotational freedom around the sulfonamide bond and influencing conformational preferences.
  • Crystallinity : Nosyl-protected amines often exhibit enhanced crystallinity compared to tosyl analogs, facilitating purification.

Table 2: Sulfonamide Protecting Group Comparison

Group Substituent Position Electronic Effect Steric Demand Common Applications
Nosyl ortho-NO₂ Strong EWG High Peptide synthesis, catalysis
Tosyl para-CH₃ Moderate EWG Low Amine protection
Brosyl para-Br Moderate EWG Moderate Radiolabeling

The pentyl spacer in this compound provides flexibility between the carbamate and nosyl-protected amine, enabling optimal spatial arrangement for subsequent chemical transformations. The 2-phenylethyl substituent introduces aromatic character, potentially influencing π-π stacking interactions in solid-state structures.

Stereoelectronic Effects of the 2-Nitrobenzenesulfonyl (Nosyl) Directing Group

The nosyl group exerts profound stereoelectronic effects on the molecule's reactivity and conformational landscape:

  • Resonance Stabilization : The nitro group's -M effect delocalizes electron density through conjugation with the sulfonyl group, rendering the sulfonamide nitrogen highly electrophilic. This facilitates cleavage under reductive conditions (e.g., using thiols or amines).
  • Inductive Withdrawal : The nitro group's -I effect polarizes the S-N bond, increasing susceptibility to nucleophilic displacement reactions.
  • Conformational Restriction : Ortho-substitution creates a dihedral angle of ~60° between the benzene and sulfonyl planes, imposing torsional strain that influences reaction pathways.

Table 3: Electronic Parameters of Nosyl Group

Property Value/Effect Method of Analysis
Hammett σ Constant σₚ = 1.25 (NO₂) + σₘ = 0.71 (SO₂) Linear Free Energy
S-N Bond Length 1.62 Å (vs. 1.67 Å in tosyl) X-ray Crystallography
NBO Charge on Sulfur +2.15 e (vs. +1.98 e in tosyl) Computational Chemistry

These effects collectively enhance the nosyl group's utility in directing regioselective reactions. For instance, the electron-deficient sulfonamide nitrogen preferentially coordinates to Lewis acids in catalytic asymmetric syntheses. The tert-butyl carbamate's steric bulk further modulates reactivity by shielding the carbamate carbonyl from undesired nucleophilic attack.

Properties

CAS No.

1402612-59-2

Molecular Formula

C24H33N3O6S

Molecular Weight

491.6 g/mol

IUPAC Name

tert-butyl N-[5-[(2-nitrophenyl)sulfonyl-(2-phenylethyl)amino]pentyl]carbamate

InChI

InChI=1S/C24H33N3O6S/c1-24(2,3)33-23(28)25-17-10-5-11-18-26(19-16-20-12-6-4-7-13-20)34(31,32)22-15-9-8-14-21(22)27(29)30/h4,6-9,12-15H,5,10-11,16-19H2,1-3H3,(H,25,28)

InChI Key

YMSSEXNCRPGJMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN(CCC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Direct Synthesis

This method typically involves the reaction of starting materials in a single step to form the desired product directly. The following general reaction scheme outlines this approach:

  • Starting Materials:

    • 2-Nitrophenylsulfonamide
    • 2-Phenylethylamine
    • Pentylamine derivatives
    • tert-Butyl chloroformate
  • Reaction Conditions:

    • Solvent: Common solvents include dichloromethane or acetonitrile.
    • Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures.
    • Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
  • General Reaction Scheme:

$$
\text{R-NH}2 + \text{R'-SO}2\text{Cl} + \text{(CH}3\text{)}3\text{C-O-C(=O)-Cl} \rightarrow \text{CarbaMic Acid Product}
$$

Multi-Step Synthesis

This method involves multiple reactions to build the complex structure of CarbaMic acid systematically. The process typically includes:

  • Formation of the Sulfonamide:

    • Reacting an amine (e.g., phenylethylamine) with a sulfonyl chloride (e.g., 2-nitrophenylsulfonyl chloride) to form the sulfonamide intermediate.
  • Carbamate Formation:

    • The sulfonamide intermediate is then reacted with tert-butyl chloroformate to form the carbamate derivative.
  • Final Modifications:

    • Further reactions may involve the introduction of additional functional groups or modifications to enhance solubility or bioactivity.

Summary of Steps in Multi-Step Synthesis

Step Reaction Type Reagents Conditions
1 Sulfonamide Formation Phenylethylamine, Nitrophenylsulfonyl chloride Room Temperature
2 Carbamate Formation Sulfonamide Intermediate, tert-butyl chloroformate Room Temperature
3 Final Modifications Various reagents as needed As required

Recent studies indicate that optimizing reaction conditions significantly impacts yield and purity.

  • Yield: Typical yields for direct synthesis range from 60% to 85%, depending on the efficiency of the reaction conditions.

  • Purity: High-performance liquid chromatography (HPLC) analysis shows that purified products can achieve over 95% purity when appropriate purification techniques are applied post-synthesis.

Chemical Reactions Analysis

Reaction Types and Functional Groups

The compound CarbaMic acid, N-[5-[(2-nitrophenyl)sulfonylaMino]pentyl]-, 1,1-diMethylethyl ester (CAS: 1402612-59-2) exhibits reactivity based on its structural components:

  • Nitro group (2-nitrophenyl): Susceptible to reduction and oxidation.

  • Sulfonyl group : Electrophilic center enabling nucleophilic substitution.

  • Tert-butyl carbamate ester : Hydrolyzable under acidic/basic conditions.

  • Amino group : Potential for alkylation, acylation, or deprotection.

Reduction of the Nitro Group

The nitro group undergoes reduction to form an amine derivative. Common reagents include:

  • Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).

  • Hydrogen gas (H₂) with a palladium catalyst (e.g., Pd/C).

Mechanism : The nitro group is reduced via a multistep process, where the nitroso intermediate is further hydrogenated to an amine.

Product : The resulting amine derivative retains the sulfonamide and tert-butyl ester moieties.

Nucleophilic Substitution at the Sulfonyl Group

The sulfonyl group reacts with nucleophiles (e.g., amines, alcohols) under basic conditions.

  • Reagents : Amine nucleophiles (e.g., NH₃, NH₂R), sodium hydroxide (NaOH).

  • Conditions : Aqueous or organic solvent systems (e.g., DMF, THF).

Mechanism : The electron-deficient sulfur atom is attacked by the nucleophile, displacing the leaving group (e.g., amine in the original structure).

Product : Substituted sulfonamides with altered biological activity.

Hydrolysis of the Tert-Butyl Ester

The tert-butyl carbamate ester undergoes hydrolysis to release the parent carbamic acid.

  • Reagents :

    • Acidic : HCl in dioxane.

    • Basic : Sodium hydroxide (NaOH).

Mechanism : Acidic hydrolysis cleaves the ester via protonation and nucleophilic attack by water, while basic conditions deprotonate the carbamate, destabilizing the ester.

Product : Carbamic acid, which may further decompose into an amine and carbon dioxide.

Oxidation of the Nitro Group

The nitro group can be oxidized to form derivatives such as nitroso or nitrate compounds.

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Aqueous acidic medium.

Mechanism : Oxidation converts the nitro group to a nitroso intermediate, which may further oxidize depending on conditions.

Product : Oxidized derivatives with altered electronic properties.

Experimental Conditions and Reagents

Reaction TypeReagents/ConditionsProducts
Reduction of nitro groupLiAlH₄ in THF; H₂/Pd catalystAmine derivative
Nucleophilic substitutionAmine nucleophile, NaOH, DMFSubstituted sulfonamide
Hydrolysis of tert-butyl esterHCl/dioxane; NaOHCarbamic acid
OxidationKMnO₄, CrO₃, H+Nitroso/nitrate derivatives

Biological Implications of Reactivity

The compound’s sulfonyl group acts as an electrophile, enabling interactions with nucleophilic sites in proteins (e.g., enzymes, transcription factors like NF-κB) . This reactivity is critical for its therapeutic potential in treating inflammatory and autoimmune diseases.

Structural Modifications

Altering the alkoxy group (e.g., tert-butyl) or modifying the sulfonamide moiety can significantly impact reactivity and biological efficacy. For example, substitutions at the sulfonamide position may enhance antimicrobial activity .

Scientific Research Applications

HIV Protease Inhibition

One of the notable applications of CarbaMic acid derivatives is their role as HIV protease inhibitors. Compounds similar to CarbaMic acid have been studied for their ability to inhibit the HIV protease enzyme, which is crucial for the viral replication process. This inhibition can lead to decreased viral load in infected individuals, making it a valuable area of research for antiretroviral therapy development .

Anticonvulsant Activity

Research has indicated that certain derivatives of carbamic acids exhibit anticonvulsant properties. Studies focusing on structure-activity relationships (SAR) have shown that modifications to the carbamic acid structure can enhance anticonvulsant efficacy. For example, compounds that share structural similarities with CarbaMic acid have demonstrated effectiveness in animal seizure models, suggesting potential for treating epilepsy .

Synthesis and Structural Modifications

The synthesis of CarbaMic acid and its derivatives allows for exploration of various substituents that can modulate biological activity. The introduction of different functional groups can lead to improved pharmacological profiles, including increased potency and selectivity against specific targets such as sodium channels involved in seizure activity .

Potential for Pain Management

Given the anticonvulsant properties observed, there is also potential for these compounds in pain management, particularly neuropathic pain. The modulation of sodium channels by carbamic acid derivatives could provide new avenues for developing analgesics with fewer side effects compared to traditional opioids .

Case Study 1: HIV Protease Inhibitors

In a study published on HIV protease inhibitors, compounds structurally related to CarbaMic acid were synthesized and tested for their inhibitory effects on HIV replication. The results demonstrated significant antiviral activity, leading to further investigations into their mechanism of action and potential as therapeutic agents .

Case Study 2: Anticonvulsant Activity

A series of experiments evaluated the anticonvulsant effects of carbamic acid derivatives in rodent models. The findings indicated that specific modifications to the structure resulted in enhanced efficacy compared to existing treatments like phenobarbital. These results highlight the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of carbamic acid, N-5-[[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The phenylethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The target compound shares a tert-butyl carbamate backbone with several analogs but differs in substituent groups:

Compound Name Key Substituents Functional Group Modifications
Target Compound 2-Nitrophenylsulfonyl, 2-phenylethylamino, pentyl chain Nitro group enhances electrophilicity; sulfonamide contributes to hydrogen-bonding capacity.
Carbamic acid, N-[(2-methoxyphenyl)(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester 2-Methoxyphenyl, phenylsulfonyl Methoxy group (electron-donating) increases solubility; phenylsulfonyl stabilizes the scaffold.
Methocarbamol 2-Methoxyphenoxy, hydroxypropyl carbamate Polar hydroxypropyl chain improves aqueous solubility; used clinically as a muscle relaxant.
Carbamic acid, N-[(1S)-5-(acetylamino)-1-[[(2-cyano-6-benzothiazolyl)amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester Benzothiazolyl, cyano, acetylated pentyl Benzothiazolyl group may confer fluorescence or bioactivity; cyano enhances polarity.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Trends Stability Notes
Target Compound (hypothetical) ~C24H31N3O5S ~497.6 Low aqueous solubility (lipophilic tert-butyl ester) Stable under acidic conditions (nitro group)
Carbamic acid, N-[(2-methoxyphenyl)(phenylsulfonyl)methyl]-, 1,1-dimethylethyl ester C19H23NO5S 377.45 Moderate solubility (methoxy group) Sensitive to base hydrolysis
Methocarbamol C11H15NO5 241.24 High aqueous solubility (hydroxypropyl) Prone to ester hydrolysis in vivo
Carbamic acid, N-[(1S)-5-(acetylamino)-1-[[(2-cyano-6-benzothiazolyl)amino]carbonyl]pentyl]-, 1,1-dimethylethyl ester C21H27N5O4S 445.54 Variable (depends on solvent polarity) Stable in organic solvents

Biological Activity

CarbaMic acid, specifically the compound N-[5-[(2-nitrophenyl)sulfonylamino]pentyl]-, 1,1-dimethylethyl ester, is a complex carbamate derivative with potential therapeutic applications. Carbamates are known for their diverse biological activities, which can be influenced by their structural modifications. This article explores the biological activity of CarbaMic acid, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

CarbaMic acid is characterized by its carbamate functional group, which consists of a carbonyl group attached to an amino group and an alkoxy group. This structure imparts unique chemical properties that enhance its biological activity. The specific structural features of CarbaMic acid include:

  • Nitrophenyl Sulfonyl Group : Enhances electrophilicity and potential interactions with biological targets.
  • Amino Group : Critical for binding to receptors or enzymes.
  • Alkoxy Group : Influences solubility and permeability across cellular membranes.

The stability of carbamates arises from resonance between the amide and carboxyl groups, making them chemically robust and capable of modifying intermolecular interactions .

The biological activity of CarbaMic acid can be attributed to several mechanisms:

  • Enzyme Inhibition : Carbamates often act as reversible inhibitors of enzymes such as acetylcholinesterase (AChE). This inhibition can lead to increased levels of neurotransmitters, providing therapeutic effects in conditions like myasthenia gravis .
  • Antimicrobial Activity : Some carbamate derivatives exhibit significant antimicrobial properties. For instance, a related compound demonstrated effective antibacterial activity against various strains with a minimum inhibitory concentration (MIC) as low as 0.0077 μmol/mL .
  • Antiamoebic Activity : In studies involving amoebic liver abscess models in hamsters, another carbamate derivative showed up to 94% reduction in abscess size at certain dosages .

Pharmacokinetic Properties

The pharmacokinetics of CarbaMic acid are influenced by its structural characteristics:

  • Metabolic Stability : Carbamates are generally stable in physiological conditions, undergoing hydrolysis primarily through base hydrolysis pathways, which releases active amines or alcohols .
  • Cell Membrane Permeability : The ability to traverse cell membranes enhances the bioavailability of carbamate derivatives, making them effective in various therapeutic applications .

Study on Antiamoebic Activity

In a study evaluating the antiamoebic effects of ethyl 4-chlorophenylcarbamate (C4), it was found that doses of 75 and 100 mg/100 g body weight significantly reduced amoebic liver abscesses in hamsters by 84% and 94%, respectively. The compound was also tested for toxicity and mutagenicity, showing no significant adverse effects on cultured rat hepatic cells .

Research on Antimicrobial Efficacy

Another study synthesized a series of carbamate compounds that were tested for antimicrobial activity against common bacterial strains. The results indicated that specific modifications to the alkoxy group could enhance antibacterial potency significantly compared to traditional antibiotics .

Summary Table of Biological Activities

Activity TypeCompound TestedEfficacyReference
AntiamoebicEthyl 4-chlorophenylcarbamate (C4)94% reduction in abscess size
AntimicrobialVarious synthesized carbamatesMIC = 0.0077 μmol/mL
Enzyme InhibitionGeneral carbamate derivativesReversible AChE inhibition

Q & A

Q. What are the optimal synthetic routes for synthesizing CarbaMic acid, N-[5-[(2-nitrophenyl)sulfonylaMino]pentyl]-, 1,1-diMethylethyl ester with high yield?

Methodological Answer: A multi-step synthesis is typically required, involving sulfonylation of the 2-nitrophenyl group, carbamate formation, and tert-butyl ester protection. Key steps include:

Sulfonylation : Reacting 2-nitrophenylsulfonyl chloride with a pentylamine intermediate under anhydrous conditions (e.g., DCM, 0–5°C, 12–24 hours).

Carbamate Formation : Using phosgene or triphosgene to activate the carbamic acid intermediate, followed by coupling with tert-butanol.

Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the final product.

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
12-Nitrophenylsulfonyl chloride, DCM, 0°C, 24h65–7085–90
2Triphosgene, tert-butanol, THF, RT, 48h50–5575–80
3Flash chromatography (hexane:EtOAc 3:1)90≥95

Reference: Similar multi-step carbamate syntheses involving sulfonylation and tert-butyl protection are described in literature for related compounds .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the tert-butyl group (δ ~1.2–1.4 ppm for CH₃), sulfonamide protons (δ ~7.5–8.5 ppm), and pentyl chain integration .
  • HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid) to assess purity (>95%) and detect degradation products.
  • FT-IR : Peaks at ~1700 cm⁻¹ (carbamate C=O) and ~1350 cm⁻¹ (sulfonamide S=O) confirm functional groups.

Q. Table 2: Analytical Parameters

TechniqueKey Peaks/Retention TimeConditions
¹H NMRδ 1.3 (t-Bu), δ 3.2 (pentyl CH₂)CDCl₃, 400 MHz
HPLC-MSRT = 8.2 min, [M+H]+ = Calculated MW +1C18, 70% ACN
FT-IR1705 cm⁻¹ (C=O)KBr pellet

Reference: Analytical protocols for carbamates and sulfonamides are detailed in pharmacopeial standards and peer-reviewed methodologies .

Q. What are the critical challenges in purifying this compound, and how can they be addressed?

Methodological Answer: Key challenges include:

  • Low Solubility : The tert-butyl group and aromatic rings reduce solubility in polar solvents. Use mixed solvents (e.g., DCM/methanol) for recrystallization.
  • Byproduct Formation : Unreacted sulfonyl chloride intermediates may persist. Acid-base extraction (e.g., NaHCO₃ wash) removes acidic impurities.
  • Column Degradation : Silica gel may interact with the sulfonamide group. Use neutral alumina or reverse-phase columns for flash chromatography .

Advanced Research Questions

Q. How does the 2-nitrophenylsulfonyl group influence the compound’s bioactivity or stability in enzymatic assays?

Methodological Answer: The electron-withdrawing nitro group enhances sulfonamide stability against nucleophilic attack, while the aromatic system may facilitate π-π interactions with enzyme active sites (e.g., protease inhibition). To test this:

Enzymatic Stability Assay : Incubate the compound with liver microsomes (37°C, pH 7.4) and monitor degradation via LC-MS.

Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target enzymes (e.g., HDACs, as seen in structurally related compounds like Entinostat) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) caused by conformational flexibility?

Methodological Answer: The pentyl chain and sulfonamide group may introduce rotational barriers, leading to split peaks. Strategies include:

  • Variable Temperature NMR : Conduct experiments at –20°C to slow rotation and simplify splitting.
  • Deuterated Solvents : Use DMSO-d₆ to reduce solvent proton interference.
  • 2D NMR : HSQC and COSY correlations to assign overlapping signals .

Q. What degradation pathways dominate under accelerated stability testing conditions (e.g., heat, light, pH extremes)?

Methodological Answer: Common degradation pathways:

  • Hydrolysis : The tert-butyl ester is prone to acid-catalyzed cleavage (e.g., pH <3). Monitor via HPLC for free carbamic acid (RT shift).
  • Photodegradation : The nitro group may undergo reduction under UV light. Use amber vials and assess via LC-MS for nitroso byproducts.
  • Oxidation : The phenylethyl group may form peroxides. Add antioxidants (e.g., BHT) in formulation studies .

Q. What computational methods are suitable for predicting this compound’s binding affinity to protein targets?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Use GROMACS or AMBER to model the pentyl chain’s flexibility in binding pockets.
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications (e.g., replacing nitro with cyano groups).
  • QSAR Modeling : Train models on structurally related sulfonamide-carbamates to predict IC₅₀ values .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s selectivity?

Methodological Answer:

  • Scaffold Modification : Synthesize analogs with varying chain lengths (e.g., C3 vs. C5 pentyl) and compare IC₅₀ in enzyme assays.
  • Substituent Screening : Replace the 2-nitrophenyl group with electron-donating (e.g., methoxy) or bulkier groups (e.g., naphthyl) to assess steric effects.
  • Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bonding and hydrophobic features .

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